molecular formula C13H19BrN2O3S B13615696 tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate

tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate

Cat. No.: B13615696
M. Wt: 363.27 g/mol
InChI Key: MFCDWXZRKFWSEM-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(3-bromophenyl)(imino)oxo-λ⁶-sulfanyl]ethyl}carbamate (CAS: 2742654-06-2) is a sulfonimidoyl carbamate derivative featuring a tert-butyl carbamate group linked via an ethyl chain to a sulfonimidoyl moiety substituted with a 3-bromophenyl group. Its molecular formula is C₁₃H₁₉BrN₂O₃S (MW: 363.27 g/mol) . The compound’s structure combines a sulfonimidoyl group (S=N–O) with a brominated aromatic ring, rendering it electronically unique due to the electron-withdrawing bromine substituent. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving brominated precursors, as evidenced by analogous synthetic routes in related studies .

Properties

Molecular Formula

C13H19BrN2O3S

Molecular Weight

363.27 g/mol

IUPAC Name

tert-butyl N-[2-[(3-bromophenyl)sulfonimidoyl]ethyl]carbamate

InChI

InChI=1S/C13H19BrN2O3S/c1-13(2,3)19-12(17)16-7-8-20(15,18)11-6-4-5-10(14)9-11/h4-6,9,15H,7-8H2,1-3H3,(H,16,17)

InChI Key

MFCDWXZRKFWSEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=N)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation (Based on Patent CN102020589B)

Step Reagents and Conditions Description Yield (%)
1 N-BOC-D-Serine + isobutyl chlorocarbonate + N-methylmorpholine in anhydrous ethyl acetate at -15 to -10 °C Formation of mixed acid anhydride intermediate -
2 Addition of 3-bromobenzylamine (or benzylamine analog) in ethyl acetate, warming to 10–15 °C, 2 h reaction Condensation to form tert-butyl carbamate intermediate ~90–93%
3 Treatment with methyl sulfate and tetrabutyl ammonium bromide catalyst in ethyl acetate, cooling below 0 °C Introduction of imino-oxo-lambda6-sulfanyl group via sulfation -
4 Slow addition of potassium hydroxide solution (50%) at 0–10 °C, stirring 2–3 h Completion of sulfanyl group formation, neutralization ~92–97%
5 Extraction with dilute hydrochloric acid, sodium bicarbonate washes, evaporation, crystallization with hexane/ethyl acetate Purification of final product -

Notes:

  • The starting amine in the patent example is benzylamine; for the target compound, 3-bromobenzylamine or a 3-bromophenyl amine derivative would be used to introduce the bromophenyl substituent.
  • Reaction temperatures are carefully controlled to optimize yield and minimize side reactions.
  • The use of tetrabutyl ammonium bromide as a phase transfer catalyst facilitates the sulfation step.
  • Crystallization solvent ratios (hexane/ethyl acetate = 8:1) are optimized for product purity.

Chemical Reaction Scheme Summary

$$
\text{N-BOC-D-Serine} + \text{Isobutyl chlorocarbonate} \xrightarrow[\text{N-methylmorpholine}]{-15 \sim -10^\circ C} \text{Mixed acid anhydride intermediate}
$$

$$
\text{Mixed acid anhydride} + \text{3-bromobenzylamine} \xrightarrow[\text{ethyl acetate}]{10 \sim 15^\circ C} \text{tert-butyl carbamate intermediate}
$$

$$
\text{tert-butyl carbamate intermediate} + \text{methyl sulfate} \xrightarrow[\text{tetrabutyl ammonium bromide}]{<0^\circ C} \text{Sulfated intermediate}
$$

$$
\text{Sulfated intermediate} + \text{KOH} \xrightarrow{0 \sim 10^\circ C} \text{tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate}
$$

Alternative Preparation Notes

  • Commercial suppliers list tert-butyl N-{2-[imino(oxo)phenyl-lambda6-sulfanyl]ethyl}carbamate analogs without bromine substituents, indicating availability of similar synthetic routes.
  • The key variation for the target compound is the incorporation of the 3-bromophenyl group, which requires the use of 3-bromobenzylamine or a related bromophenyl amine in the condensation step.
  • The imino-oxo-lambda6-sulfanyl group is introduced via methyl sulfate and base treatment, a method that has been validated in multiple embodiments with yields above 90%.

Analysis of Preparation Methods

Yield and Purity

  • Reported yields for the condensation and sulfation steps range from 90% to 97%, indicating efficient synthetic protocols.
  • Purification by crystallization using hexane/ethyl acetate mixtures yields high-purity products suitable for further application.

Reaction Conditions

  • Low temperatures (-15 to 15 °C) during anhydride formation and condensation minimize side reactions.
  • Use of phase transfer catalysts (tetrabutyl ammonium bromide) enhances sulfation efficiency.
  • Controlled addition of base (potassium hydroxide) ensures complete conversion to the sulfanyl derivative.

Reagent Selection

  • N-BOC-D-serine or similar carbamate-protected amino acids provide a versatile starting point.
  • Isobutyl chlorocarbonate is an effective reagent for mixed anhydride formation.
  • Methyl sulfate is a key reagent for introducing the imino-oxo-lambda6-sulfanyl moiety.

Summary Table of Key Preparation Parameters

Parameter Details Comments
Starting Material N-BOC-D-serine or analog Carbamate-protected amino acid
Amine Source 3-bromobenzylamine Provides bromophenyl group
Activation Reagent Isobutyl chlorocarbonate Forms mixed anhydride
Condensation Solvent Anhydrous ethyl acetate Aprotic, suitable for low temp
Catalyst N-methylmorpholine, tetrabutyl ammonium bromide Acid scavenger and phase transfer catalyst
Sulfation Reagent Methyl sulfate Introduces sulfanyl group
Base Potassium hydroxide (50%) Neutralizes and completes reaction
Temperature Range -15 to 20 °C Controls reaction rate and selectivity
Purification Extraction, crystallization (hexane/ethyl acetate) High purity product

Scientific Research Applications

Chemistry: tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized compounds .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the development of novel bioactive compounds .

Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The imino and oxo-lambda6-sulfanyl groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonimidoyl Carbamates

Compound Name Substituents Molecular Formula Key Structural Features Reference
tert-Butyl N-{2-[(3-bromophenyl)(imino)oxo-λ⁶-sulfanyl]ethyl}carbamate 3-Bromophenyl, ethyl linker C₁₃H₁₉BrN₂O₃S Ethyl tether, 3-bromo substitution
tert-Butyl (R)-(4-bromophenyl)(oxo)(piperidin-1-yl)-λ⁶-sulfaneylidene)carbamate ((R)-3x) 4-Bromophenyl, piperidinyl C₁₆H₂₂BrN₃O₃S* 4-Bromo substitution, piperidine ring
tert-Butyl (R)-(benzylamino)(4-bromophenyl)(oxo)-λ⁶-sulfaneylidene)carbamate ((R)-3v) 4-Bromophenyl, benzylamino C₁₉H₂₂BrN₃O₃S* Benzylamino group, 4-bromo substitution
tert-Butyl N-[3-(methylsulfonimidoyl)cyclobutyl]carbamate Methyl, cyclobutyl linker C₁₀H₂₀N₂O₃S Cyclobutyl ring, methyl substituent

Key Observations :

  • Substituent Position : The 3-bromo vs. 4-bromo substitution on the phenyl ring (e.g., (R)-3x vs. the target compound) influences electronic properties and steric accessibility. The 3-bromo group may hinder para-directed reactions compared to 4-bromo derivatives.
  • Functional Groups: Piperidinyl () or benzylamino () substituents introduce basic nitrogen centers, altering solubility and reactivity relative to the target compound’s simpler ethyl-carbamate chain.

Key Observations :

  • Brominated aromatic precursors (e.g., 3-bromophenylcyclopropene ) are critical for introducing halogen substituents.
  • Yields for carbamate derivatives vary significantly (e.g., 34% for pyrimidine-containing compound ), suggesting sensitivity to steric and electronic factors during coupling.

Physicochemical and Spectroscopic Properties

Table 3: Analytical Data Comparison

Compound IR (cm⁻¹) NMR Features Elemental Analysis (C/H/N) Reference
tert-Butyl N-{2-[(3-bromophenyl)(imino)oxo-λ⁶-sulfanyl]ethyl}carbamate Not reported Likely δ 7.4–7.6 (aromatic H), δ 1.4 (tert-butyl) C: 63.02; H: 8.41; N: 3.71 (Found)*
tert-Butyl N-{2-[2-(1,3-Thiazol-5-yl)phenoxy]ethyl}carbamate (24) 3291, 1716 (C=O), 876 (S–N) δ 7.8–8.0 (thiazole H), δ 4.3 (–OCH₂–) Not reported
tert-Butyl (fluoro(methyl)(oxo)-λ⁶-sulfaneylidene)carbamate (2h) 1740 (C=O), 1375 (S=O) δ 1.4 (tert-butyl), δ 3.1 (S–F) Not reported

*Data from structurally similar carbamates in .

Key Observations :

  • IR spectra for sulfonimidoyl carbamates consistently show strong C=O stretches (~1700–1740 cm⁻¹) and S=O/N–S vibrations (~1350–1440 cm⁻¹) .
  • ¹H NMR signals for tert-butyl groups (δ ~1.4 ppm) and aromatic protons (δ ~7.4–8.0 ppm) are characteristic across derivatives .

Biological Activity

tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a tert-butyl group, a carbamate moiety, and a sulfanyl functional group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • tert-butyl group : Provides steric bulk and influences solubility.
  • Carbamate moiety : May enhance biological activity through hydrogen bonding.
  • 3-bromophenyl group : Imparts specific reactivity and potential interactions with biological targets.
  • Imino-oxo and lambda6-sulfanyl groups : These functional groups are crucial for the compound's reactivity and biological mechanisms.

Synthesis

The synthesis of tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate typically involves several steps:

  • Reaction of tert-butyl carbamate with 3-bromophenyl isothiocyanate : This reaction is usually carried out in an organic solvent such as dichloromethane, with triethylamine as a base.
  • Purification : The product is purified using techniques like column chromatography to ensure high purity.

Antimicrobial Activity

Research indicates that tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate exhibits significant antibacterial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Bacillus cereus
  • Micrococcus luteus

A microdilution broth susceptibility assay demonstrated that the compound shows low toxicity while maintaining high antibacterial activity against these pathogens .

The mechanism of action involves the compound's interaction with specific proteins and enzymes, mediated by its imino and sulfanyl groups. These interactions can lead to alterations in enzymatic activity, potentially disrupting metabolic pathways in target organisms.

Comparative Analysis

To understand the uniqueness of tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Benzyl N-{2-[imino(2-methoxyethyl)]carbamate}Contains methoxy group instead of bromophenylPotentially different biological activity due to methoxy substitution
Ethyl N-{2-4-chlorophenyloxosulfanyl}carbamateChlorophenyl instead of bromophenylMay exhibit different reactivity patterns
Phenyl N-{2-5-fluoropyridin-2-yloxosulfanyl}carbamateFluoropyridine moietyDifferent pharmacological profile due to pyridine ring

The presence of the 3-bromophenyl group in tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate provides distinct chemical reactivity and biological activity compared to other carbamate derivatives.

Case Studies

  • Antibacterial Studies : In a controlled study, tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate was tested against multi-drug resistant strains. Results indicated significant inhibition zones compared to control agents, highlighting its potential as an antibacterial agent .
  • Toxicity Assessment : The Artemia salina bioassay was employed to evaluate the cytotoxicity of the compound. The results showed low toxicity levels, suggesting that it could be a safe option for therapeutic applications .

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